molecular formula C18H19NO3S B2368030 2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 701231-57-4

2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B2368030
CAS RN: 701231-57-4
M. Wt: 329.41
InChI Key: OPLHFJDOCURBEV-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as BSQ, is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic organic molecule that belongs to the class of quinolines and has a molecular weight of 355.45 g/mol.

Scientific Research Applications

Antioxidant, Antifungal, and Antibacterial Activities

A study by Kumar and Vijayakumar (2017) synthesized a series of arylsulfonamide-based quinolines, which demonstrated significant antioxidant, antifungal, and antibacterial properties. One compound showcased prominent free radical scavenging activity, another exhibited considerable antifungal activity against A. niger, and two compounds showed excellent antibacterial activity against Klebsiella planticola. This indicates the compound's potential in developing treatments against microbial infections and oxidative stress-related conditions (Kumar & Vijayakumar, 2017).

Electrochemical Synthesis

Nematollahi et al. (2014) discussed electrochemical synthesis methods involving derivatives of the compound, leading to the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives. This process showcases the compound's versatility in synthetic chemistry, enabling the creation of various derivatives with potential biological activities (Nematollahi, Momeni, & Khazalpour, 2014).

Synthesis of Quinoline Derivatives

Allgeier et al. (2003) explored the synthesis of diaryl sulfones, demonstrating the compound's utility in creating sulfone derivatives with varied biological activities. The study highlights the compound's role in developing new pharmaceuticals with potential therapeutic applications (Allgeier, Herbert, Nee, Schlecht, & Finley, 2003).

Analgesic and Anti-inflammatory Agents

Abadi, Hegazy, and El-Zaher (2005) synthesized derivatives of the compound, testing them for anti-inflammatory, analgesic, and ulcerogenic properties, as well as their ability to release nitric oxide. One derivative showed comparable anti-inflammatory activity to indomethacin and equipotency to glafenine as an analgesic, without inducing stomach ulceration in rats. This study suggests the compound's potential in developing safer anti-inflammatory and analgesic drugs (Abadi, Hegazy, & El-Zaher, 2005).

Synthesis of Tetrahydroquinoline Derivatives

Dalai et al. (2006) described the synthesis of variously substituted tetrahydroquinoline derivatives from phenyl vinyl sulfone and cyclobutene-annelated pyrimidinones. The study demonstrates the compound's role in the efficient synthesis of tetrahydroquinoline derivatives, which are valuable in medicinal chemistry for their diverse biological activities (Dalai, Belov, Nizamov, Rauch, Finsinger, & Meijere, 2006).

properties

IUPAC Name

2-benzylsulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-7-2-1-3-8-15)19-12-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11H,6,10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLHFJDOCURBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

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